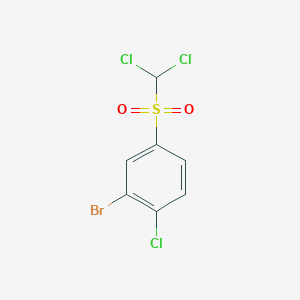
2-Bromo-1-chloro-4-(dichloromethanesulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-chloro-4-(dichloromethanesulfonyl)benzene is an aromatic compound characterized by the presence of bromine, chlorine, and a dichloromethanesulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-chloro-4-(dichloromethanesulfonyl)benzene typically involves electrophilic aromatic substitution reactions. The process may include the following steps:
Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃).
Chlorination: Introduction of a chlorine atom using chlorine (Cl₂) in the presence of iron(III) chloride (FeCl₃).
Sulfonylation: Introduction of the dichloromethanesulfonyl group using dichloromethanesulfonyl chloride (CH₂Cl₂SO₂Cl) under suitable conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale electrophilic aromatic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-chloro-4-(dichloromethanesulfonyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions, where the bromine or chlorine atoms can be replaced by other substituents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine (Br₂), chlorine (Cl₂), and dichloromethanesulfonyl chloride (CH₂Cl₂SO₂Cl) in the presence of catalysts such as FeBr₃ and FeCl₃.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.
Major Products: The major products formed from these reactions depend on the specific substituents introduced. For example, replacing the bromine atom with a hydroxyl group would yield 2-chloro-4-(dichloromethanesulfonyl)phenol .
Scientific Research Applications
2-Bromo-1-chloro-4-(dichloromethanesulfonyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-4-(dichloromethanesulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic nature allows it to react with nucleophiles, forming covalent bonds and altering the chemical structure of the target molecules . This mechanism is crucial in its applications in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
1-Bromo-2-chlorobenzene: Similar in structure but lacks the dichloromethanesulfonyl group.
2-Bromo-4-chlorobenzene: Another similar compound with different substitution patterns.
1-Bromo-2,4-dichlorobenzene: Contains two chlorine atoms and one bromine atom, but no sulfonyl group.
Uniqueness: 2-Bromo-1-chloro-4-(dichloromethanesulfonyl)benzene is unique due to the presence of the dichloromethanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
61497-36-7 |
|---|---|
Molecular Formula |
C7H4BrCl3O2S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-bromo-1-chloro-4-(dichloromethylsulfonyl)benzene |
InChI |
InChI=1S/C7H4BrCl3O2S/c8-5-3-4(1-2-6(5)9)14(12,13)7(10)11/h1-3,7H |
InChI Key |
LGXZXQFYPDVZBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(Cl)Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















